

# Application Notes & Protocols: Generating Patient-Derived Xenografts for Capivasertib Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Capivasertib*

Cat. No.: *B1684468*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Capivasertib** (AZD5363) is a potent, selective, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the AKT kinase (AKT1, AKT2, and AKT3).<sup>[1][2][3]</sup> The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.<sup>[1][2]</sup> Patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from patients into immunodeficient mice, have emerged as a crucial preclinical tool.<sup>[4][5]</sup> These models largely retain the histological and genetic characteristics of the original tumor, providing a more predictive model for evaluating the efficacy of targeted therapies like **Capivasertib** compared to traditional cell line-derived xenografts.<sup>[4][5]</sup>

These application notes provide a detailed protocol for the generation and utilization of PDX models in preclinical studies evaluating the efficacy of **Capivasertib**, both as a monotherapy and in combination with other agents.

## Capivasertib: Mechanism of Action

**Capivasertib** inhibits the serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway.<sup>[2][3]</sup> By binding to the ATP-binding pocket of AKT, **Capivasertib** prevents its

phosphorylation and activation, thereby disrupting downstream signaling that promotes cell growth, proliferation, survival, and metabolism.<sup>[2]</sup> Dysregulation of this pathway, often through mutations in PIK3CA, AKT1, or loss of PTEN, is common in various cancers, including breast, prostate, and ovarian cancers.<sup>[1][6]</sup> Preclinical studies have demonstrated that **Capivasertib** can induce apoptosis, inhibit cell proliferation, and reduce tumor growth *in vivo*.<sup>[2][7]</sup>

## Signaling Pathway



[Click to download full resolution via product page](#)

Caption: The PI3K/AKT signaling pathway and the inhibitory action of **Capivasertib**.

## Experimental Protocols

### Protocol 1: Generation of Patient-Derived Xenografts (PDX)

This protocol outlines the steps for establishing PDX models from fresh patient tumor tissue. All procedures involving live animals must be approved and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

#### Materials:

- Fresh patient tumor tissue collected under sterile conditions
- Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old, female)<sup>[8]</sup>
- Sterile surgical instruments
- Phosphate-buffered saline (PBS)
- Matrigel (optional)
- Anesthetics (e.g., isoflurane)
- Analgesics
- Sterile cryovials
- Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

#### Procedure:

- Tumor Tissue Collection and Processing:
  - Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
  - Process the tissue within 2-6 hours of collection.

- In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or debris.
- Mechanically mince the tumor into small fragments (approximately 2-3 mm<sup>3</sup>).
- Implantation into Host Mice:
  - Anesthetize the immunodeficient mouse.
  - Shave and sterilize the implantation site (e.g., dorsal flank).
  - Make a small incision (approximately 5 mm) in the skin.
  - Create a subcutaneous pocket using blunt dissection.
  - Implant one to two tumor fragments into the pocket. The use of Matrigel mixed with the tumor fragments can sometimes improve engraftment rates.
  - Close the incision with surgical clips or sutures.
  - Administer post-operative analgesics as per IACUC protocol.
- Tumor Growth Monitoring and Passaging:
  - Monitor the mice regularly for tumor growth by visual inspection and caliper measurements.
  - Once the tumor reaches a volume of approximately 1000-1500 mm<sup>3</sup>, euthanize the mouse.
  - Aseptically resect the tumor.
  - A portion of the tumor can be cryopreserved for future use, fixed in formalin for histological analysis, or snap-frozen for molecular analysis.
  - The remaining tumor tissue can be passaged into new host mice to expand the PDX model.
- Cryopreservation and Banking:

- Place minced tumor fragments into cryovials containing cryopreservation medium.
- Freeze the vials slowly to -80°C using a controlled-rate freezer, then transfer to liquid nitrogen for long-term storage.

## Protocol 2: In Vivo Efficacy Studies with Capivasertib in PDX Models

This protocol describes the methodology for evaluating the anti-tumor activity of **Capivasertib** in established PDX models.

### Materials:

- Established PDX-bearing mice with tumor volumes of 150-250 mm<sup>3</sup>
- **Capivasertib** (formulated for oral administration)
- Vehicle control
- Combination therapy agents (e.g., fulvestrant, paclitaxel), if applicable
- Calipers for tumor measurement
- Animal balance

### Procedure:

- Study Initiation and Randomization:
  - Once tumors in the cohort of PDX-bearing mice reach the desired size range, randomize the animals into treatment groups (e.g., Vehicle, **Capivasertib** monotherapy, Combination therapy).
  - Record the initial tumor volume and body weight of each mouse.
- Drug Administration:

- Administer **Capivasertib** and vehicle control to the respective groups via oral gavage. A common dosing schedule for **Capivasertib** in preclinical models is intermittent, such as four days on and three days off.[9] The recommended dose in a phase I study was 480 mg twice daily on a 4-days-on, 3-days-off schedule.[10]
- If testing a combination, administer the other drug(s) according to their established protocols.

- Monitoring and Data Collection:
  - Measure tumor volumes with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width<sup>2</sup>) / 2.
  - Monitor the body weight of the mice as an indicator of toxicity.
  - Observe the animals for any clinical signs of distress.
- Endpoint and Analysis:
  - The study endpoint may be a predetermined tumor volume, a specific time point, or evidence of significant toxicity.
  - At the end of the study, euthanize the mice and collect the tumors.
  - Analyze the data by comparing the tumor growth inhibition between the treatment and control groups.
  - Tumor samples can be used for pharmacodynamic biomarker analysis (e.g., Western blot for p-AKT, immunohistochemistry for Ki67).

## Data Presentation

### Table 1: Preclinical Efficacy of Capivasertib in PDX Models

| PDX Model           | Cancer Type                          | Genetic Alteration(s)         | Treatment Group               | Dosing Schedule | Tumor Growth Inhibition (%)    | Reference |
|---------------------|--------------------------------------|-------------------------------|-------------------------------|-----------------|--------------------------------|-----------|
| Breast Cancer PDX   | ER+ Breast Cancer                    | PIK3CA mutant                 | Capivasertib + Fulvestrant    | Not Specified   | Significant growth suppression | [10]      |
| Breast Cancer PDX   | HER2-negative Breast Cancer          | PIK3CA/A KT1/PTEN alterations | Capivasertib + Paclitaxel     | Not Specified   | Promising activity             | [6]       |
| Prostate Cancer PDX | Castration-Resistant Prostate Cancer | Multiple alterations          | CDK4/6i + AKTi (Capivasertib) | Not Specified   | Synergistic antitumor activity | [11]      |

**Table 2: Clinical Trial Data for Capivasertib**

| Clinical Trial | Phase | Cancer Type                                             | Treatment                  | Population        | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
|----------------|-------|---------------------------------------------------------|----------------------------|-------------------|----------------------------------------|-------------------------------|
| CAPItello-291  | III   | HR+, HER2- Advanced Breast Cancer                       | Capivasertib + Fulvestrant | Overall           | 7.2 months                             | 22.9%                         |
| CAPItello-291  | III   | HR+, HER2- Advanced Breast Cancer                       | Placebo + Fulvestrant      | Overall           | 3.6 months                             | 12.2%                         |
| CAPItello-291  | III   | HR+, HER2- Advanced Breast Cancer (AKT pathway altered) | Capivasertib + Fulvestrant | Biomarker-altered | 7.3 months                             | 28.8%                         |
| CAPItello-291  | III   | HR+, HER2- Advanced Breast Cancer (AKT pathway altered) | Placebo + Fulvestrant      | Biomarker-altered | 3.1 months                             | 9.7%                          |

|         |    |                                                         |                                     |                              |                           |                  |
|---------|----|---------------------------------------------------------|-------------------------------------|------------------------------|---------------------------|------------------|
| FAKTION | II | HR+<br>Advanced<br>Breast<br>Cancer                     | Capivaserti<br>b +<br>Fulvestrant   | PI3K/AKT/<br>PTEN<br>altered | Improved<br>PFS and<br>OS | Not<br>specified |
| Phase I | I  | Advanced<br>Solid<br>Tumors<br>(AKT1<br>E17K<br>mutant) | Capivaserti<br>b<br>Monothera<br>py | ER+ MBC                      | 5.5 months                | 20%              |

Data from CAPtello-291 and other trials.[\[9\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for generating PDX models and conducting **Capivasertib** efficacy studies.

## Conclusion

Patient-derived xenograft models are invaluable for the preclinical evaluation of targeted therapies like **Capivasertib**. By closely recapitulating the heterogeneity and molecular characteristics of human tumors, PDX models provide a robust platform for assessing drug efficacy, identifying predictive biomarkers, and exploring combination strategies. The protocols and information provided in these application notes offer a comprehensive guide for researchers aiming to utilize PDX models in their **Capivasertib**-related studies. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible preclinical data, ultimately accelerating the clinical development of this promising anti-cancer agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. "The emerging role of capivasertib in breast cancer" - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Capivasertib? [synapse.patsnap.com]
- 3. What is the therapeutic class of Capivasertib? [synapse.patsnap.com]
- 4. Method for Generating a Patient-Derived Xenograft Model of CLL | Springer Nature Experiments [experiments.springernature.com]
- 5. thecaptc.org [thecaptc.org]
- 6. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capivasertib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Capivasertib plus Faslodex significantly improved progression-free survival vs. Faslodex in CAPItello-291 Phase III trial in advanced HR-positive breast cancer [astrazeneca.com]
- 10. Capivasertib/Fulvestrant in patients with HR+, HER2-low or HER2-negative locally advanced or metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 12. [esmo.org](http://esmo.org) [esmo.org]
- 13. Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [oncozine.com](http://oncozine.com) [oncozine.com]
- 15. Capivasertib in Hormone Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Generating Patient-Derived Xenografts for Capivasertib Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684468#protocol-for-generating-patient-derived-xenografts-for-capivasertib-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)